

An In-depth Technical Guide to the Initial Synthesis Pathways of Mefentrifluconazole

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Compound of Interest		
Compound Name:	Mefentrifluconazole	
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Abstract

Mefentrifluconazole, a novel isopropanol-triazole fungicide, has demonstrated broad-spectrum efficacy against a range of plant pathogens. Understanding its initial synthesis pathways is crucial for process optimization, cost-effective production, and the development of novel analogs. This technical guide provides a comprehensive overview of the core synthetic routes to **Mefentrifluconazole**, detailing key chemical transformations and providing experimental protocols for pivotal steps. Quantitative data is summarized for comparative analysis, and reaction pathways are visualized to facilitate a deeper understanding of the synthetic strategy.

Introduction

Mefentrifluconazole, developed by BASF, is a potent inhibitor of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). This enzyme is critical for the biosynthesis of ergosterol, an essential component of fungal cell membranes. The unique isopropanol linker in **Mefentrifluconazole**'s structure allows for a high degree of rotational flexibility, enabling strong binding to the target enzyme, even in fungal strains that have developed resistance to other triazole fungicides. This guide focuses on the primary initial synthesis pathways that have been reported for this significant agrochemical.



Overview of Synthetic Pathways

Two primary synthetic pathways for **Mefentrifluconazole** have been identified in the public domain. The first is a multi-step synthesis commencing from a substituted benzotrifluoride, while the second, and more frequently detailed in patent literature, focuses on the final step of the synthesis from a key epoxide intermediate.

- Pathway 1: De Novo Synthesis from 2-Bromo-5-fluorobenzotrifluoride. This pathway involves
 a sequence of well-established organic transformations to construct the
 Mefentrifluconazole scaffold.
- Pathway 2: Synthesis from the Epoxide Intermediate. This pathway represents the final and crucial step in the synthesis, involving the ring-opening of a pre-synthesized epoxide with 1,2,4-triazole.

Detailed Synthesis Pathways and Experimental Protocols

Pathway 1: De Novo Synthesis from 2-Bromo-5-fluorobenzotrifluoride

This pathway builds the **Mefentrifluconazole** molecule step-by-step, starting from a readily available fluorinated building block. The key transformations include a Grignard reaction followed by acetylation, a nucleophilic aromatic substitution, a Corey-Chaykovsky epoxidation, and finally, the introduction of the triazole moiety.

While the general sequence of reactions is understood, detailed experimental protocols with specific quantitative data for each intermediate step are not extensively available in publicly accessible literature. The following sections outline the general methodology for each transformation.

The synthesis begins with the formation of a Grignard reagent from 2-bromo-5-fluorobenzotrifluoride. This organometallic intermediate is then acetylated to introduce the acetyl group, forming the corresponding acetophenone derivative.



- Reaction Description: 2-bromo-5-fluorobenzotrifluoride is reacted with magnesium metal in an ethereal solvent, such as tetrahydrofuran (THF), to form the Grignard reagent. This is followed by a reaction with an acetylating agent, like acetyl chloride or acetic anhydride, to yield 1-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-one.
- Experimental Protocol: A detailed, publicly available experimental protocol with specific yields for this reaction is not available. General procedures for similar Grignard reactions followed by acetylation can be adapted.

The fluorine atom on the acetophenone intermediate is displaced by 4-chlorophenol in a nucleophilic aromatic substitution (SNA r) reaction.

- Reaction Description: 1-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-one is reacted with 4chlorophenol in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).
- Experimental Protocol: A specific, detailed experimental protocol with quantitative yield for this particular substitution is not readily found in the literature.

The ketone functional group of the acetophenone derivative is converted to an epoxide using a sulfur ylide in a Corey-Chaykovsky reaction.[1][2][3][4][5]

- Reaction Description: The reaction involves the treatment of 1-(4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl)ethan-1-one with a sulfur ylide, typically dimethylsulfonium methylide or dimethylsulfoxonium methylide. The ylide is generated in situ from a sulfonium or sulfoxonium salt and a strong base.
- Experimental Protocol: While general protocols for the Corey-Chaykovsky reaction are wellestablished, a specific procedure with quantitative yield for this substrate is not publicly detailed.

This final step is identical to Pathway 2 and is detailed in the following section.

Pathway 2: Synthesis from the Epoxide Intermediate

This pathway focuses on the final, crucial step of the **Mefentrifluconazole** synthesis. The detailed experimental protocol for this reaction is well-documented in the patent literature,



providing a clear and reproducible method.[6]

The synthesis of **Mefentrifluconazole** is achieved through the nucleophilic ring-opening of the epoxide intermediate with 1,2,4-triazole in the presence of a base.[6]

- Reaction Description: 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-2-methyloxirane is reacted with 1H-1,2,4-triazole using sodium hydroxide as a base in dimethylformamide (DMF) as a solvent at elevated temperature.[6]
- Experimental Protocol:[6]
 - To a 2.5 L laboratory vessel, charge 555.5 g (1.69 mol) of 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-2-methyl-oxirane, 152.0 g (2.2 mol) of 1H-[1][7][8]-triazole, 34.0 g (0.85 mol) of NaOH (flakes), and 1381 g of DMF at room temperature.
 - Heat the mixture to 115°C and maintain for 12 hours to ensure full conversion of the oxirane starting material.
 - After the reaction is complete, remove over 95% of the DMF by vacuum distillation.
 - Separate salts and remaining DMF by extraction with 1690 g of toluene and 1039 g of water at 80°C.
 - Concentrate the organic phase under vacuum to remove approximately 78% of the toluene.
 - The resulting product can be further purified by crystallization.

Quantitative Data Summary

The following table summarizes the available quantitative data for the synthesis of **Mefentrifluconazole**.



Reactio n Step	Starting Material	Reagent s	Solvent	Temper ature	Time	Yield	Referen ce
Pathway 2: Ring- Opening of Epoxide	2-[4-(4- chloroph enoxy)-2- (trifluoro methyl)p henyl]-2- methyl- oxirane	1H-[1][7] [8]- triazole, NaOH	DMF	115°C	12 h	92%	[6]
Pathway 1, Step 1-3: Grignard/ Acetylati on, SNAr, Corey- Chaykov sky	2-Bromo- 5- fluoroben zotrifluori de	Various	Various	Various	Various	N/A	-

Note: N/A indicates that specific, reliable quantitative data for these intermediate steps in the context of **Mefentrifluconazole** synthesis is not publicly available.

Visualizing the Synthetic Pathways

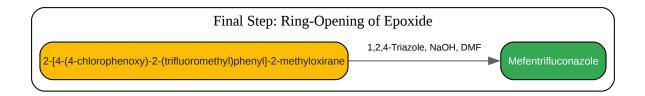
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic pathways.





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Caption: De Novo Synthesis Pathway for **Mefentrifluconazole** (Pathway 1).



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